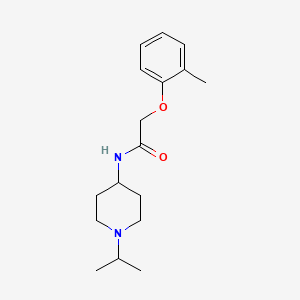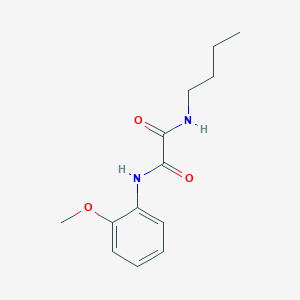
N-(1-isopropyl-4-piperidinyl)-2-(2-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isopropyl-4-piperidinyl)-2-(2-methylphenoxy)acetamide, also known as S 14506, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as sigma receptor ligands, which are known to modulate various physiological and pathological processes in the body.
作用机制
S 14506 exerts its effects by binding to sigma receptors, which are a class of receptors that are widely distributed throughout the body, including in the central nervous system. Sigma receptors are known to modulate various physiological and pathological processes, including neurotransmission, inflammation, and cell survival. By binding to sigma receptors, S 14506 is able to modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
S 14506 has been shown to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter systems, reduction of oxidative stress, and promotion of cell survival. Additionally, S 14506 has been found to have anti-inflammatory effects and to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
实验室实验的优点和局限性
One of the main advantages of S 14506 for lab experiments is its high selectivity for sigma receptors, which allows for more specific modulation of these receptors compared to other compounds. Additionally, S 14506 has been shown to have good pharmacokinetic properties, including good brain penetration and a long half-life. However, one limitation of S 14506 is its relatively low potency compared to other sigma receptor ligands, which may limit its usefulness in certain experiments.
未来方向
There are several potential future directions for research on S 14506. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, particularly those involving dopaminergic and glutamatergic dysfunction. Additionally, further research is needed to fully elucidate the mechanism of action of S 14506 and to identify potential downstream targets of sigma receptor modulation. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of S 14506, particularly in vivo, to better understand its potential therapeutic applications.
合成方法
S 14506 can be synthesized using a multi-step process that involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-(2-chloroacetyl)phenol. This intermediate is then reacted with isopropylpiperidine to form N-(1-isopropyl-4-piperidinyl)-2-(2-chloroacetyl)phenol, which is subsequently treated with sodium hydroxide and acetic acid to form the final product, S 14506.
科学研究应用
S 14506 has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects against various insults, including ischemia, oxidative stress, and neurotoxicity. Additionally, S 14506 has been found to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are implicated in various neurological and psychiatric disorders.
属性
IUPAC Name |
2-(2-methylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(2)19-10-8-15(9-11-19)18-17(20)12-21-16-7-5-4-6-14(16)3/h4-7,13,15H,8-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAOEBJWJHCHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-1,3-benzodioxol-5-yl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5200307.png)
![[1-(2,3-dimethoxybenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5200319.png)

![N-(3-bromophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5200356.png)

![methyl 7-cyclopropyl-1-methyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5200363.png)
![2-phenoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5200367.png)
![4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B5200380.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[(3-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B5200381.png)
![2-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B5200387.png)
![3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole)](/img/structure/B5200388.png)
![1-(3-chlorobenzoyl)-6-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5200394.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B5200405.png)
![4-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine bis(trifluoroacetate)](/img/structure/B5200413.png)
